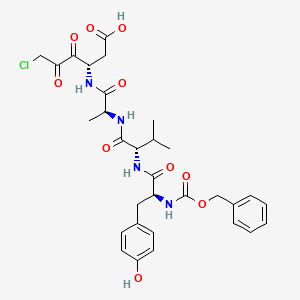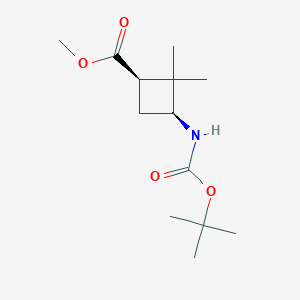![molecular formula C8H7F3N2 B1459627 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine CAS No. 1264837-70-8](/img/structure/B1459627.png)
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine
Übersicht
Beschreibung
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is a chemical compound with the CAS Number: 1264837-70-8. It has a molecular weight of 188.15 . The IUPAC name for this compound is (E)-1-methyl-2-(2,4,6-trifluorobenzylidene)hydrazine .
Molecular Structure Analysis
The InChI code for 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is 1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is a solid substance .Wissenschaftliche Forschungsanwendungen
Electronic Structure and Organic Semiconductors
A theoretical and experimental study on oligothiophenes terminated by a perfluorophenyl hydrazine unit, similar in structure to the specified hydrazine compound, highlighted its impact on electronic structure, facilitating lower ionization energies and supporting the presence of intermolecular hydrogen bonds. These characteristics suggest its utility in developing p-type semiconducting organic materials with enhanced electronic properties (Lukes et al., 2016).
Colorimetric Sensors for Acetate Ion
Research on novel hydrazones, including compounds with structural motifs related to the specified hydrazine, demonstrated their application as colorimetric sensors for selective detection of acetate ions. The interaction with acetate ions results in a visible color change, indicating potential for environmental monitoring and analytical chemistry applications (Gupta et al., 2014).
Antimicrobial Activities
Another study investigated the antimicrobial activities of hydrazine derivatives, revealing that they possess antifungal activity against specific strains. This suggests the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Gupta et al., 2014).
Chemical Reactivity and Stability
The chemical reactivity and stability of various hydrazine derivatives were analyzed through molecular docking and dynamics simulation studies, with findings indicating potential antitumor activities. Such compounds, including those structurally related to the specified hydrazine, could be promising candidates for pharmaceutical research, particularly in cancer therapy (Mary et al., 2021).
Safety And Hazards
The safety information for 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
N-[(E)-(2,4,6-trifluorophenyl)methylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNBAKYBWJJNF-YIXHJXPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)



![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)